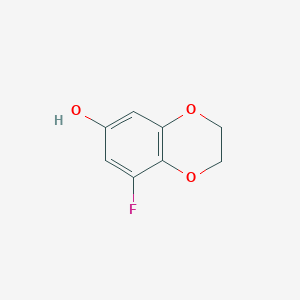
1-bromoisoquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromoisoquinolin-4-ol is a heterocyclic organic compound that belongs to the isoquinoline family It features a bromine atom at the first position and a hydroxyl group at the fourth position on the isoquinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromoisoquinolin-4-ol can be synthesized through several methods. One common approach involves the bromination of isoquinolin-4-ol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromoisoquinolin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the isoquinoline ring.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium thiolate in solvents such as dimethyl sulfoxide or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substitution reactions yield various substituted isoquinolin-4-ol derivatives.
- Oxidation reactions produce isoquinolin-4-one derivatives.
- Reduction reactions result in dehalogenated or reduced isoquinoline compounds .
Aplicaciones Científicas De Investigación
1-Bromoisoquinolin-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the synthesis of dyes, pigments, and advanced materials
Mecanismo De Acción
The mechanism of action of 1-bromoisoquinolin-4-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group play crucial roles in binding interactions and reactivity. The compound’s effects are mediated through pathways involving covalent or non-covalent interactions with biological macromolecules .
Comparación Con Compuestos Similares
4-Bromoisoquinoline: Lacks the hydroxyl group, making it less reactive in certain substitution reactions.
Isoquinolin-4-ol:
6-Bromoisoquinolin-4-ol: Has a bromine atom at a different position, leading to distinct chemical properties and reactivity
Uniqueness: 1-Bromoisoquinolin-4-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the isoquinoline ring. This combination enhances its versatility in chemical reactions and broadens its range of applications in various fields .
Propiedades
Número CAS |
59050-69-0 |
|---|---|
Fórmula molecular |
C9H6BrNO |
Peso molecular |
224.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



